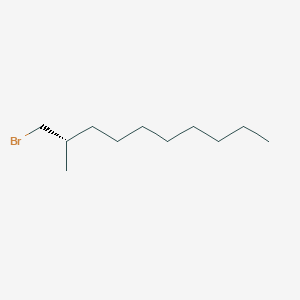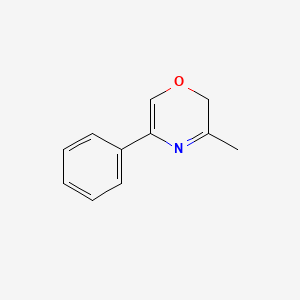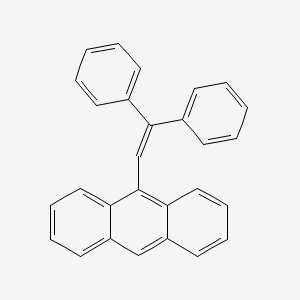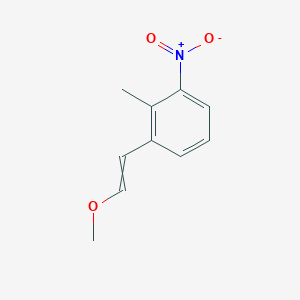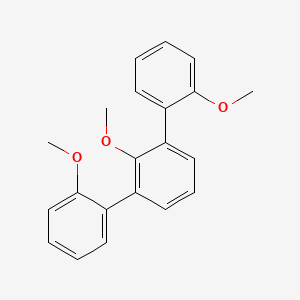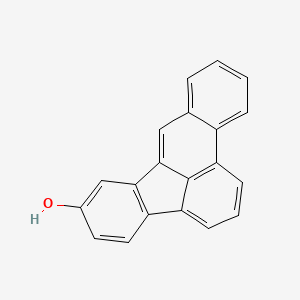![molecular formula C16H16ClNO3 B14429487 Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate CAS No. 80199-64-0](/img/structure/B14429487.png)
Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a chloro group and a dimethylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(3,4-dimethylphenoxy)aniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the chloro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Formation of corresponding phenolic compounds
Reduction: Formation of amine derivatives
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and pesticides due to its insecticidal properties.
Wirkmechanismus
The mechanism of action of Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve impulses and eventual paralysis of the target organism. The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a covalent bond with the serine residue.
Vergleich Mit ähnlichen Verbindungen
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Aldicarb: A more potent carbamate insecticide with higher toxicity.
Propoxur: A carbamate insecticide used in public health for vector control.
Uniqueness: Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its relatively lower toxicity compared to other carbamates makes it a safer option for certain applications.
Eigenschaften
CAS-Nummer |
80199-64-0 |
|---|---|
Molekularformel |
C16H16ClNO3 |
Molekulargewicht |
305.75 g/mol |
IUPAC-Name |
methyl N-[3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C16H16ClNO3/c1-10-4-6-13(8-11(10)2)21-15-7-5-12(9-14(15)17)18-16(19)20-3/h4-9H,1-3H3,(H,18,19) |
InChI-Schlüssel |
MNPXTQDTRBSCIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)NC(=O)OC)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol](/img/structure/B14429423.png)
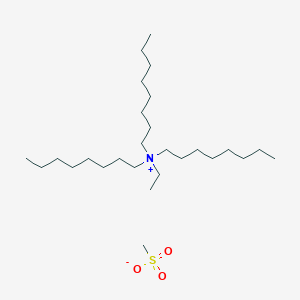

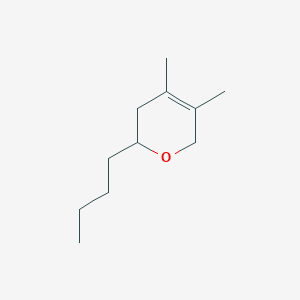
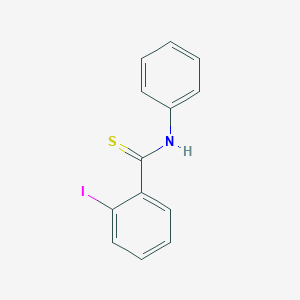
![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)
